Cas no 866726-78-5 (4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione)

4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione
- 6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione
- HMS1653J12
- 866726-78-5
- AKOS001860742
- F1608-0690
- HMS1503E10
- AKOS015830958
- ChemDiv3_010658
- SDCCGMLS-0065556.P001
- SR-01000098589-1
- IDI1_028216
- 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione
- MFCD06744188
- SR-01000098589
- MFCD05900089
-
- インチ: 1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16)
- InChIKey: PFXCSCHIGMCRMT-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(N)=C(S(C2=CC=CC=C2)(=O)=O)C=N1
計算された属性
- せいみつぶんしりょう: 267.01361889g/mol
- どういたいしつりょう: 267.01361889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 125Ų
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0690-2mg |
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione |
866726-78-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1608-0690-2μmol |
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione |
866726-78-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1608-0690-1mg |
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione |
866726-78-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thioneに関する追加情報
Professional Introduction to 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione (CAS No. 866726-78-5)
4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 866726-78-5, belongs to the dihydropyrimidine-thione class, a structural motif known for its versatile biological activities. The presence of both amino and sulfonyl functional groups in its molecular framework enhances its potential as a pharmacophore, making it a valuable scaffold for the development of novel therapeutic agents.
The structural complexity of 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione arises from its fused ring system, which includes a pyrimidine core modified with a thione group at the 2-position and a benzenesulfonyl moiety at the 5-position. This arrangement not only contributes to its unique chemical properties but also influences its interactions with biological targets. The compound’s solubility, stability, and reactivity are critical factors that determine its suitability for further chemical modifications and biological evaluations.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic pathways involved in cancer progression and inflammatory diseases. The pyrimidine scaffold is particularly prominent in this area due to its ability to mimic natural nucleobases and interfere with key cellular processes. 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione has been investigated for its potential to modulate enzymes such as kinases and phosphodiesterases, which are often dysregulated in pathological conditions.
One of the most compelling aspects of this compound is its dual functionality. The amino group at the 4-position can serve as a hydrogen bond acceptor or participate in salt formation, while the benzenesulfonyl group provides a hydrophobic anchor that can interact with lipid rafts or membrane proteins. This balance of polar and non-polar interactions makes it an attractive candidate for designing molecules with enhanced bioavailability and target specificity. Furthermore, the thione group at the 2-position can undergo redox reactions, potentially allowing the compound to exhibit both prodrug and active drug characteristics.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione with high-confidence targets using molecular docking simulations. These studies have revealed that the compound can bind to active sites of enzymes such as Janus kinases (JAKs) and tyrosine kinases with high affinity. JAKs are implicated in various inflammatory responses and have been validated as therapeutic targets for autoimmune diseases like rheumatoid arthritis. The ability of this compound to inhibit JAK activity could make it a promising candidate for treating such conditions.
Additionally, the benzenesulfonyl group has been shown to enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly important for oral bioavailability, as it reduces the need for frequent dosing and minimizes side effects associated with rapid clearance. In preclinical studies, derivatives of dihydropyrimidine-thiones have demonstrated efficacy in models of acute inflammation and tumor growth inhibition. These findings support further exploration of 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione as a lead compound for drug discovery.
The synthesis of 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by cyclization and functional group modifications. Advances in green chemistry have encouraged researchers to optimize these synthetic routes using catalytic methods and solvent-free conditions to minimize environmental impact.
In conclusion, 4-amino-5-(benzenesulfonyl)-1,2-dihydropyrimidine-2-thione (CAS No. 866726-78-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for developing novel inhibitors targeting critical biological pathways involved in disease mechanisms. As computational tools continue to refine our understanding of molecular interactions, compounds like this one are poised to play a pivotal role in next-generation drug development strategies.
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